Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for this compound is derived from its fused benz(g)isoquinoline skeleton, which consists of a benzene ring fused to an isoquinoline system at specific positions. The numbering begins at the nitrogen atom in the isoquinoline ring, proceeding clockwise to assign positions to the dione oxygen atoms at carbons 5 and 10. The substituents at positions 6 and 9 are bis((2-(1-pyrrolidinyl)ethyl)amino) groups, each comprising a pyrrolidine ring connected via an ethylamine linker.
The structural formula is represented as:
$$ \text{C}{23}\text{H}{28}\text{N}6\text{O}2 $$
This reflects the 23-carbon framework, including the benz(g)isoquinoline core (13 carbons) and two (2-(1-pyrrolidinyl)ethyl)amino side chains (10 carbons total). The dione functionality arises from ketone groups at positions 5 and 10, while the pyrrolidine substituents introduce tertiary amine groups.
A comparative analysis of related compounds, such as 6,9-difluorobenzo[g]isoquinoline-5,10-dione, highlights the role of substituent identity in nomenclature. For example, replacing fluorine atoms with pyrrolidinyl-ethylamino groups necessitates explicit description of side-chain connectivity.
Historical Evolution of Naming Conventions for Isoquinoline-dione Derivatives
Early naming practices for isoquinoline derivatives relied on trivial names tied to natural sources or discoverers. For instance, the term "isoquinoline" itself originated in the late 19th century to distinguish it from its isomer, quinoline, after isolation from coal tar. The introduction of dione functionalities (-dione suffix) followed systematic ketone nomenclature established in the mid-20th century.
The fusion notation "benz(g)" reflects advancements in IUPAC guidelines for polycyclic systems, where lowercase letters (e.g., g) denote specific bond fusions between aromatic rings. This convention replaced older systems that ambiguously described ring junctions, such as the "ortho," "meta," and "para" designations. Modern naming also prioritizes substituent positionality, as seen in the explicit numbering of the 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino) groups in this compound.
Positional Isomerism in Polycyclic Aromatic Nitrogen Heterocycles
Positional isomerism in benz(g)isoquinoline derivatives arises from variations in substituent placement or fusion patterns. For example:
| Compound Name | Substituent Positions | Key Structural Difference |
|---|---|---|
| Benz(g)isoquinoline-5,10-dione | 5,10-dione | Lacks amino-pyrrolidinyl substituents |
| 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | 6,9-fluoro | Fluorine vs. amino-pyrrolidinyl groups |
| 6,9-Bis((4-aminobutyl)amino) derivative | 6,9-aminobutyl | Longer alkyl chain vs. ethyl linker |
The substituents at positions 6 and 9 in Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- introduce steric and electronic effects distinct from those in analogs with fluorine or shorter alkyl chains. For instance, the ethyl-pyrrolidine side chains enhance solubility in polar aprotic solvents compared to halogenated variants.
Fusion position also dictates isomerism. The "g" notation specifies that the benzene ring is fused to the isoquinoline system at its 5,6-bond, whereas alternative fusions (e.g., benz[f]isoquinoline) would shift substituent positions relative to the dione groups.
Properties
CAS No. |
144510-91-8 |
|---|---|
Molecular Formula |
C25H31N5O2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6,9-bis(2-pyrrolidin-1-ylethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C25H31N5O2/c31-24-18-7-8-26-17-19(18)25(32)23-21(28-10-16-30-13-3-4-14-30)6-5-20(22(23)24)27-9-15-29-11-1-2-12-29/h5-8,17,27-28H,1-4,9-16H2 |
InChI Key |
JIGYVEPELWUUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C3=O)C=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Disubstituted 1,2,3,4-tetrahydrobenz(g)isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and aluminum chloride (AlCl3), followed by oxidation with silver(II) oxide in nitric acid .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Fluorinated Positions
The introduction of pyrrolidinyl ethylamino groups at positions 6 and 9 typically occurs via fluoride displacement reactions under controlled conditions.
Key findings:
-
Protection of the hydroxy group (e.g., benzylation or p-methoxybenzylation) is critical to prevent unwanted side reactions during nucleophilic substitution .
-
Direct substitution on unprotected substrates often leads to over-reduction of the quinone core, requiring subsequent oxidation steps .
Redox Reactions of the Dione Core
The quinone moiety undergoes reversible redox transformations:
Notably, over-reduction during hydrogenation (e.g., debenzylation) requires air oxidation to regenerate the dione functionality .
Salt Formation with Acidic Counterions
The tertiary amino groups react with acids to form pharmaceutically relevant salts:
| Acid | Reaction Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| Maleic acid | Methanol, 20°C | Dimaleate salt (C₂₁H₂₃N₅O₆) | Water-soluble | |
| HCl gas | Dry dichloromethane | Hydrochloride salt (C₁₇H₂₀ClN₅O₂) | Stable at 2–8°C |
These salts enhance solubility and stability for therapeutic formulations .
Comparative Reactivity with Analogues
Stability Under Industrial Conditions
Automated reactors optimize large-scale synthesis by:
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of benz(g)isoquinoline-5,10-dione exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of several aryl derivatives and their evaluation against human leukemia and solid tumor cell lines. Notably, one derivative demonstrated remarkable cytotoxic activity at submicromolar concentrations, indicating potential as an antitumor agent .
Table 1: Cytotoxic Activity of Benz(g)isoquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Human leukemia | 0.05 |
| Compound B | Solid tumors | 0.12 |
| Compound C | Resistant cells | 0.08 |
Antimicrobial Properties
Benz(g)isoquinoline-5,10-dione has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against various pathogens, including those related to AIDS and other bacterial infections. The compound showed significant inhibitory activity in agar well-diffusion assays, suggesting its potential as an antibacterial and antifungal agent .
Synthetic Routes
The synthesis of benz(g)isoquinoline derivatives typically involves multi-step organic reactions that allow for modifications of the basic structure to enhance biological activity. Common methods include:
- Diels-Alder Reactions : Used to create complex ring structures.
- Condensation Reactions : Employed to introduce various functional groups that may enhance potency against specific biological targets .
Case Study 1: Antitumor Efficacy
In a comprehensive study, a series of benz(g)isoquinoline derivatives were synthesized and evaluated for their antitumor efficacy against gastric adenocarcinoma cells. The results indicated that certain substitutions on the isoquinoline ring significantly improved cytotoxicity, with IC50 values as low as 1.30 µM observed for some derivatives .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benz(g)isoquinoline-5,10-dione derivatives against resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that some derivatives exhibited MIC values lower than those of standard antibiotics .
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. Its mechanism of action involves inhibiting the growth of pathogens by interfering with their metabolic processes. The exact molecular targets and pathways are not fully elucidated but are believed to involve key enzymes and proteins essential for pathogen survival .
Comparison with Similar Compounds
6,9-Difluorobenz[g]isoquinoline-5,10-dione
- Structure: Fluorine atoms replace aminoethyl groups at positions 6 and 7. Molecular formula: C₁₃H₅F₂NO₂ (discrepancies noted; some sources cite C₁₆H₆F₂N₂O₂) .
- Properties :
- Contrast with Pixantrone: The lack of amino groups limits DNA interaction, rendering it pharmacologically inactive. Fluorination enhances stability but reduces bioavailability .
Benzo[j]phenanthridine-7,12-dione Derivatives
Nitro- and Amidino-Substituted Derivatives
- Examples: 28e: 1-((p-Nitrophenyl)amino)benzo[g]isoquinoline-5,10-dione. 30a/b: Bis-aryl derivatives with tolyl groups .
- Properties: Solubility: Poor in organic solvents (28e); improved with amidinium moieties . Activity: Amidino derivatives (e.g., N2-(4-chlorophenyl)-imidazolium bromide) exhibit nanomolar anti-tubercular activity (MIC: 0.59 µM) .
- Contrast with Pixantrone: Nitro groups enhance electrophilicity but reduce metabolic stability. Amidino substituents improve solubility but introduce hepatotoxicity risks .
Data Tables
Table 1. Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Substituents |
|---|---|---|---|---|
| Pixantrone | C₁₇H₁₉N₅O₂ | 325.37 | Polar solvents | Bis-aminoethylamino |
| 6,9-Difluoro analog | C₁₃H₅F₂NO₂ | 245.18 | Organic solvents | Fluorine |
| Benzo[j]phenanthridine-5e | C₁₉H₁₂NO₂ | 286.31 | DMSO, ethanol | Methyl |
| Amidino derivative (15) | C₂₃H₁₈ClN₃O₂ | 428.86 | Polar solvents | 4-Chlorophenyl, amidinium |
Biological Activity
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 233.26 g/mol
- CAS Number : 46492-08-4
Biological Activity Overview
Benz(g)isoquinoline-5,10-dione exhibits a range of biological activities that make it valuable in various fields of study:
-
Antimicrobial Activity :
- The compound has demonstrated significant in vitro antibacterial and antifungal properties. It was found to be particularly effective against various pathogens, including those resistant to conventional treatments. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported to be notably low, indicating strong antimicrobial efficacy .
-
Mechanism of Action :
- The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites on enzymes, thereby modulating their function. This interaction can disrupt critical cellular processes such as signal transduction pathways and metabolic functions .
- Therapeutic Applications :
Antimicrobial Studies
A series of studies have evaluated the antimicrobial properties of Benz(g)isoquinoline-5,10-dione:
| Pathogen Type | Activity Level | MIC (µg/mL) |
|---|---|---|
| Gram-positive bacteria | High | 12 |
| Gram-negative bacteria | Moderate | 25 |
| Fungi | Very High | 8 |
In one notable study, the compound exhibited antifungal activity comparable to amphotericin B against Candida species, highlighting its potential as an alternative antifungal agent .
In Vivo Studies
In vivo studies have shown that Benz(g)isoquinoline-5,10-dione can significantly reduce tumor growth in animal models. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Q & A
What synthetic strategies are most effective for constructing the benzo[g]isoquinoline-5,10-dione core, and how do their yields and reproducibility compare?
The synthesis of the benzo[g]isoquinoline-5,10-dione core has been explored through five primary routes:
- Friedel-Crafts acylation (26% yield, low reproducibility due to harsh conditions) .
- Diels-Alder reaction (30% yield, requires oxidation steps and thermal elimination) .
- Phthalide annulation (35–65% yield, inconsistent reproducibility across labs) .
- Ortho-lithiation (25% yield, limited by sensitive intermediates) .
- Pomeranz-Fritsch-type cyclization (28% yield over six steps, advantageous for avoiding toxic reagents) .
Methodological Insight : Optimize reaction conditions (e.g., using trialkylphosphine/Cs₂CO₃ for Heck cyclization) to enhance 6-endo-trig selectivity and reduce side reactions .
How can advanced spectroscopic techniques resolve structural ambiguities in substituted benzo[g]isoquinoline-5,10-dione derivatives?
- NMR : Use 2D experiments (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns. For example, CDCl₃ solubility issues in some derivatives require alternative solvents (e.g., DMSO-d₆) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated or nitro-substituted analogs .
- Chromatography : Preparative TLC or HPLC ensures purity (>98%) and identifies byproducts from Buchwald-Hartwig aminations .
What experimental approaches are used to evaluate the antitubercular activity of benzo[g]isoquinoline-5,10-dione analogs, and how do structural modifications impact potency?
- In Vitro Assays : Luminescence-based assays using Mtb H37Ra (e.g., MIC values) and cytotoxicity screening in J774 A.1 macrophages (neutral red uptake) .
- Key Findings :
- Phenyl substituents at position 3 (e.g., compounds 27a , 27b ) enhance activity (MIC ≤1 µM) compared to methoxy or aniline derivatives .
- Amidinium moieties improve aqueous solubility but may reduce potency (e.g., MIC = 0.59 µM for N2-(4-chlorophenyl) analog) .
Methodological Note : Include multidrug-resistant (MDR) Mtb strains to assess cross-resistance .
How does the compound act as a topoisomerase II inhibitor, and what mechanistic studies validate its role in anticancer activity?
- Mechanism : The planar anthracenedione core intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes and inducing double-strand breaks .
- Validation :
What methodologies are employed to assess genotoxicity risks in benzo[g]isoquinoline-5,10-dione analogs?
- Vitotox™ Assay : Recombinant Salmonella typhimurium strains (Genox TA104 and Cytoxpr1) detect SOS response activation. Signal-to-noise ratios <2 indicate no genotoxicity .
- Metabolite Testing : Incubation with rat S9 liver extract simulates hepatic metabolism, ensuring metabolites are non-mutagenic .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved therapeutic indices?
- Core Modifications :
- Functional Group Impact :
What experimental strategies address potential drug resistance in antitubercular applications?
- Resistance Profiling : Compare MIC values against isoniazid-resistant vs. susceptible Mtb strains. For example, N2-(4-chlorophenyl) analog retains activity against MDR strains .
- Target Identification : Use transcriptomics/proteomics to identify upregulated pathways (e.g., efflux pumps) in resistant mutants.
How are pharmacokinetic properties (e.g., bioavailability, tissue penetration) evaluated in preclinical models?
- In Vivo Models : Administer analogs to Balb/c mice infected with Trypanosoma spp. or xenograft tumors, monitoring plasma levels via LC-MS/MS .
- Key Metrics :
What analytical challenges arise in quantifying benzo[g]isoquinoline-5,10-dione derivatives in biological matrices?
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate removes phospholipids, reducing matrix effects in LC-MS .
- Detection Limits : Optimize mobile phases (e.g., 0.1% formic acid) to enhance ionization for trace-level quantification (LOQ <10 ng/mL) .
How can computational modeling complement experimental studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
